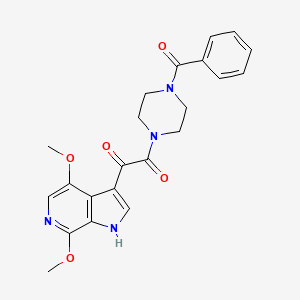

BMS 488043

Beschreibung

anti-HIV agent

Eigenschaften

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPMWRYLTBNCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006367 | |

| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452296-83-2, 857500-24-4 | |

| Record name | BMS-488043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-488043 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-488043 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-488043 on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-488043 is a small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120, preventing its attachment to the host cell CD4 receptor. This crucial first step of viral entry is blocked not by direct competition for the CD4 binding site, but through an allosteric mechanism. BMS-488043 binds to a pocket within gp120, inducing conformational changes that are transmitted to the CD4 binding site and other regions of the glycoprotein. This guide provides a comprehensive overview of the mechanism of action of BMS-488043, detailing its interaction with gp120, the resulting conformational changes, and the subsequent inhibition of viral entry. We present quantitative data from various assays, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding for researchers in the field of HIV-1 drug discovery.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper lymphocytes and macrophages.[1][2] This interaction triggers a series of conformational changes in gp120, exposing the binding site for a coreceptor, either CCR5 or CXCR4.[3] Subsequent binding to the coreceptor leads to further conformational rearrangements in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

BMS-488043 is an orally bioavailable small-molecule attachment inhibitor that potently blocks this initial gp120-CD4 interaction.[3][4] Unlike some other entry inhibitors, BMS-488043 does not directly compete with CD4 for its binding site on gp120. Instead, it acts as an allosteric inhibitor, binding to a distinct site on the glycoprotein and inducing conformational changes that prevent CD4 engagement.[5][6] This technical guide will delve into the intricate molecular details of this mechanism.

Mechanism of Action of BMS-488043 on gp120

The primary mechanism of action of BMS-488043 is the allosteric inhibition of the gp120-CD4 interaction. This is achieved through a series of molecular events:

-

Binding to a Conserved Pocket in gp120 : BMS-488043 binds to a pre-existing cavity on the surface of gp120, near the CD4 binding site but not directly overlapping it.[5][7] This binding pocket is located at the base of the V1/V2 loops and is formed by residues from both the inner and outer domains of gp120.[8]

-

Induction of Conformational Changes : Upon binding, BMS-488043 induces significant conformational changes within the gp120 glycoprotein.[6][9] Circular dichroism spectroscopy has shown a shift in the gp120 spectrum upon BMS-488043 binding, indicating a change in the protein's secondary structure. These conformational rearrangements are not localized to the inhibitor's binding site but are transmitted across the gp120 molecule.

-

Allosteric Inactivation of the CD4 Binding Site : The induced conformational changes alter the topology of the CD4 binding site, rendering it unable to effectively engage with the CD4 receptor.[6] This is supported by the observation that the binding of BMS-488043 and CD4 to gp120 are mutually exclusive.[6]

-

Prevention of Downstream Events : By preventing the initial attachment to CD4, BMS-488043 effectively blocks all subsequent steps in the viral entry cascade, including the conformational changes required for coreceptor binding and membrane fusion.[9]

The following diagram illustrates the proposed allosteric mechanism of BMS-488043.

References

- 1. Disruption of the HIV-1 Envelope allosteric network blocks CD4-induced rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-HIV agents targeting the interaction of gp120 with the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Envelope conformational changes induced by human immunodeficiency virus type 1 attachment inhibitors prevent CD4 binding and downstream entry events - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-488043: A Technical Guide to a Pioneering HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of BMS-488043, a novel small-molecule inhibitor of HIV-1 attachment. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of virology, medicinal chemistry, and antiretroviral drug development.

Chemical Structure and Properties

BMS-488043 is a potent, orally bioavailable small molecule that heralded a new class of antiretroviral agents targeting the initial stage of HIV-1 entry into host cells.[1] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship (SAR) studies and further drug design.

Table 1: Chemical and Physical Properties of BMS-488043

| Property | Value | Reference |

| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | [2] |

| Molecular Formula | C₂₂H₂₂N₄O₅ | [2] |

| Molecular Weight | 422.43 g/mol | [3] |

| CAS Number | 452296-83-2 | [2] |

| SMILES | COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | [2] |

Mechanism of Action: Targeting HIV-1 Entry

BMS-488043 exerts its antiviral effect by inhibiting the attachment of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host T-cells.[1] This interaction is the crucial first step in the viral entry cascade. By binding to a specific pocket on gp120, BMS-488043 induces conformational changes in the protein, preventing its interaction with CD4 and thereby blocking the subsequent steps of co-receptor binding and membrane fusion.[4][5]

The binding of BMS-488043 to gp120 is non-competitive with CD4, meaning it does not directly compete for the same binding site but rather allosterically prevents the gp120-CD4 interaction.[5] This unique mechanism of action provided a new avenue for antiretroviral therapy, distinct from previously established drug classes that target viral enzymes like reverse transcriptase and protease.

Below is a diagram illustrating the HIV-1 entry pathway and the inhibitory action of BMS-488043.

References

- 1. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of BMS-488043

A Novel HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of BMS-488043, a small-molecule inhibitor of HIV-1 attachment.

Introduction

BMS-488043 is an orally bioavailable small molecule that represents a significant advancement in the development of HIV-1 attachment inhibitors. It evolved from an earlier compound, BMS-378806, and was designed to have improved antiviral potency and pharmacokinetic properties.[1][2] This class of compounds targets the HIV-1 envelope glycoprotein (B1211001) gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process. Although its clinical development was discontinued, the story of BMS-488043 provides valuable insights into the development of HIV-1 entry inhibitors.[1][3]

Discovery and Optimization

The discovery of this class of indole-based HIV-1 attachment inhibitors originated from a cell-based phenotypic screen designed to identify compounds that could prevent the infection of host cells by a pseudotyped reporter virus. This initial screen led to the identification of a lead compound that was subsequently optimized through structure-activity relationship (SAR) studies. This optimization process led to the development of BMS-488043, a 6-azaindole (B1212597) derivative, which demonstrated superior in vitro antiviral activity and a longer half-life in preclinical studies compared to its predecessor, BMS-378806.[1][2]

A significant challenge in the development of BMS-488043 was its limited aqueous solubility, which impacted its oral absorption. To address this, a phosphonooxymethyl prodrug, BMS-663749, was developed. This prodrug exhibited significantly improved solubility and, upon oral administration, was efficiently converted to the active parent compound, BMS-488043, leading to higher plasma concentrations.[4][5]

Mechanism of Action

BMS-488043 exerts its antiviral effect by binding to a pocket within the HIV-1 envelope glycoprotein gp120.[6][7] This binding is non-competitive with the CD4 receptor and induces a conformational change in gp120, stabilizing it in a state that is not recognized by CD4.[6][8] This prevents the initial attachment of the virus to the host T-cell.

Molecular docking and dynamics studies have revealed key interactions:

-

The piperazine group of BMS-488043 plays a crucial role in preventing the formation of the bridging sheet in gp120, a conformational change induced by CD4 binding. It achieves this by sterically blocking the rotation of the Trp112 residue on the α1 helix of gp120.[6]

-

The aza-indole ring is thought to interfere with the exposure of the gp41 fusion protein by stacking within the β3-β5 and LB loops, disrupting the close packing of key amino acid residues.[6]

By locking gp120 in a "closed" conformation, BMS-488043 effectively blocks the cascade of events required for viral entry, including the subsequent binding to co-receptors (CCR5 or CXCR4) and the fusion of the viral and cellular membranes.

References

- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-488043: An HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-488043 is a small molecule inhibitor that represents a significant advancement in the development of novel antiretroviral therapies targeting the initial stages of HIV-1 entry. This technical guide provides a comprehensive overview of BMS-488043, focusing on its mechanism of action as an HIV-1 attachment inhibitor, its chemical properties, and the experimental methodologies used to characterize its antiviral activity and resistance profile. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells.[1] This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (CCR5 or CXCR4), which leads to further structural rearrangements and ultimately membrane fusion.[1] Small molecules that inhibit the initial attachment of gp120 to CD4 are a promising class of antiretroviral drugs. BMS-488043 emerged as a potent and orally bioavailable attachment inhibitor, demonstrating significant antiviral activity in preclinical and early clinical studies.[2][3]

Chemical Properties

BMS-488043 is an azaindole glyoxamide derivative with the chemical formula C₂₂H₂₂N₄O₅ and a molecular weight of 422.4 g/mol .

IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

Mechanism of Action

BMS-488043 exerts its antiviral effect by directly binding to the HIV-1 envelope glycoprotein gp120.[3] This binding occurs within a pocket that is critical for the interaction with the CD4 receptor. By occupying this site, BMS-488043 physically obstructs the attachment of gp120 to CD4, thereby preventing the initial step of viral entry and subsequent infection of host cells.[4] This mechanism of action is distinct from other classes of antiretrovirals that target later stages of the viral life cycle, such as reverse transcription or protease activity.

Mechanism of HIV-1 attachment and inhibition by BMS-488043.

Quantitative Data

The antiviral activity and pharmacokinetic properties of BMS-488043 have been quantified in various studies. The following tables summarize key data points.

Table 1: In Vitro Antiviral Activity of BMS-488043

| HIV-1 Subtype/Isolate | Assay Type | EC₅₀ (nM) | Reference |

| Subtype B (Clinical Isolates) | Phenotypic Assay | 36.5 (median) | [2] |

| Subtype C (Clinical Isolates) | Phenotypic Assay | 61.5 (median) | [2] |

| Laboratory Strains (T-cell, Macrophage, Dual-tropic) | Not Specified | Potent Activity | [2] |

| Baseline (800 mg dose group) | Phenotypic Assay | 27.71 to >1,000,000 ng/mL | [2] |

| Baseline (1,800 mg dose group) | Phenotypic Assay | 5.83 to 6,868 ng/mL | [2] |

Table 2: Clinical Trial Data (8-Day Monotherapy)

| Parameter | 800 mg BID Dose Group | 1,800 mg BID Dose Group | Placebo Group | Reference |

| Number of Subjects | 12 | 12 | 6 | [2] |

| Mean Plasma HIV-1 RNA Decrease from Baseline (log₁₀ copies/mL) | 0.72 | 0.96 | 0.02 | [2][5] |

| Median Maximum HIV-1 RNA Decrease from Baseline (log₁₀ copies/mL) | 1.15 | 1.32 | 0.2 | [2] |

Table 3: Pharmacokinetic Parameters of BMS-488043 (Day 8)

| Parameter | 800 mg BID Dose Group (Mean ± SD) | 1,800 mg BID Dose Group (Mean ± SD) | Reference |

| Cmax (ng/mL) | 2050 ± 833 | 3440 ± 1500 | [2] |

| AUC(TAU) (ng*h/mL) | 16500 ± 6440 | 28100 ± 11800 | [2] |

| Tmax (h) | ~4 | ~4 | [2] |

| Half-life (t½) (h) | 15 - 17.7 (estimated) | 15 - 17.7 (estimated) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of BMS-488043.

Antiviral Activity Assay (p24 Antigen Quantification)

This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC₅₀).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of BMS-488043: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2] Developed by Bristol-Myers Squibb, this compound is a member of a class of drugs known as attachment inhibitors.[3][4] Its mechanism of action involves binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[3][5] This interaction prevents the initial attachment of the virus to the CD4 receptor on the surface of T-lymphocytes, a crucial first step in the HIV-1 lifecycle.[3][5] By blocking this binding, BMS-488043 effectively neutralizes the virus before it can infect host cells.[3] Although its clinical development was not pursued, BMS-488043 remains a significant research tool for understanding HIV-1 entry and a prototype for the development of next-generation attachment inhibitors.[2] This document provides a comprehensive overview of the in vitro antiviral activity of BMS-488043, detailing its potency, spectrum of activity, and the experimental methodologies used for its characterization.

Mechanism of Action: HIV-1 Attachment Inhibition

The primary target of BMS-488043 is the HIV-1 surface glycoprotein gp120. The entry of HIV-1 into a host cell is a sequential process initiated by the binding of gp120 to the CD4 receptor. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral core to enter the cell's cytoplasm.

BMS-488043 acts at the very first step of this cascade. It binds to a pocket within gp120, near the CD4 binding site.[3] This binding event is thought to lock gp120 in a conformation that is incompatible with CD4 receptor engagement, thereby preventing viral attachment and subsequent entry.[5]

Quantitative Antiviral Activity Data

The in vitro antiviral potency of BMS-488043 is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of BMS-488043 against HIV-1 Laboratory Strains and Clinical Isolates

| Virus Strain/Subtype | Cell Type | Assay Type | EC₅₀ (nM) | Reference |

| Subtype B (Lab Strains) | T-cell lines, Macrophages | Varies | Potent Activity | [2] |

| Subtype B (Clinical Isolates) | PBMCs | Phenotypic Assay | 36.5 (median) | [2][6] |

| Subtype C (Clinical Isolates) | PBMCs | Phenotypic Assay | 61.5 (median) | [2][6] |

| Subtypes A, D, F, G | PBMCs | Phenotypic Assay | Wide range of activity | [6] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Cytotoxicity of BMS-488043

| Cell Line | Assay Type | CC₅₀ (µM) | Reference |

| Various Host Cells | Not specified | >225 | [7] |

Note: The referenced literature for the related compound BMS-378806 indicates low cytotoxicity, a property generally shared by this class of inhibitors.

Resistance Profile

As with other antiretroviral agents, HIV-1 can develop resistance to BMS-488043. In vitro and in vivo studies have identified specific amino acid substitutions in the gp120 protein that confer reduced susceptibility to the inhibitor.

Table 3: Key Resistance-Associated Mutations for BMS-488043

| Mutation Locus in gp120 | Amino Acid Substitution | Consequence | Reference |

| V68 | V68A | Associated with resistance | [3] |

| L116 | L116I | Associated with resistance | [3] |

| S375 | S375I / S375N | Common mutation near the CD4 binding pocket, associated with resistance | [3] |

| M426 | M426L | Associated with emergent resistance | [3] |

Detailed Experimental Protocols

The following sections describe detailed methodologies for key in vitro assays used to characterize the antiviral activity of BMS-488043.

Single-Cycle Infectivity Assay (Luciferase Reporter)

This assay quantifies the ability of an inhibitor to block a single round of viral replication, providing a precise measure of its effect on early-stage events like entry.

Objective: To determine the EC₅₀ of BMS-488043 by measuring the inhibition of viral entry and subsequent gene expression.

Methodology:

-

Cell Preparation:

-

Seed target cells (e.g., TZM-bl, a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an HIV-1 LTR-driven luciferase reporter cassette) in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare a stock solution of BMS-488043 in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM). Include a "no-drug" virus control and a "no-virus" cell control.

-

-

Infection:

-

Pre-incubate the cells with the diluted BMS-488043 for 1-2 hours at 37°C.

-

Add a standardized amount of single-cycle infectious pseudovirus (e.g., HIV-1 Env-pseudotyped virus) to each well.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

Quantification:

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase substrate and measure the relative light units (RLU).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

-

HIV-1 p24 Antigen Inhibition Assay

This assay measures the production of the HIV-1 core protein p24 in the supernatant of infected cell cultures, serving as a marker for viral replication over multiple rounds.

Objective: To assess the inhibitory effect of BMS-488043 on the replication of infectious HIV-1 in susceptible cells.

Methodology:

-

Cell Preparation:

-

Activate peripheral blood mononuclear cells (PBMCs) with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days.

-

Plate the activated PBMCs or a susceptible T-cell line (e.g., MT-2) in a 96-well plate.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of BMS-488043 in culture medium.

-

Prepare a stock of replication-competent HIV-1 (e.g., HIV-1 IIIB or a clinical isolate) at a known tissue culture infectious dose (TCID₅₀).

-

-

Infection and Treatment:

-

Add the diluted compound to the cells.

-

Immediately add the virus stock to the wells.

-

Incubate the plate at 37°C, 5% CO₂ for 7 days. Change the medium containing the appropriate drug concentration on day 4.

-

-

Quantification:

-

On day 7, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

-

Calculate the p24 concentration for each sample.

-

Determine the percentage of inhibition of p24 production at each drug concentration compared to the virus control.

-

Calculate the EC₅₀ value by non-linear regression analysis.

-

Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed antiviral effect is not due to non-specific toxicity of the compound to the host cells.

Objective: To determine the CC₅₀ of BMS-488043.

Methodology:

-

Cell and Compound Preparation:

-

Seed the same cell line used in the antiviral assays (e.g., MT-2 cells or PBMCs) in a 96-well plate.

-

Prepare serial dilutions of BMS-488043 in culture medium and add them to the cells. Include a "cells only" control with no compound.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (e.g., 7 days for a p24 assay).

-

-

Quantification (XTT Method):

-

Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture with the electron-coupling reagent.

-

Add the XTT mixture to each well.

-

Incubate for 4-24 hours at 37°C, allowing metabolically active cells to convert the yellow XTT into a soluble orange formazan (B1609692) product.

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

-

Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the CC₅₀.

-

Conclusion

BMS-488043 is a potent and specific inhibitor of HIV-1 attachment, demonstrating significant in vitro activity against a range of viral subtypes. Its well-defined mechanism of action, targeting the initial virus-host cell interaction, validates gp120 as a key therapeutic target. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers in the field of antiretroviral drug development, facilitating further investigation into HIV-1 entry inhibitors and the design of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Grip: A Technical Guide to the BMS-488043 Binding Site on HIV-1's Envelope

For Immediate Release

This technical guide provides an in-depth analysis of the binding site of BMS-488043, a small-molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the inhibitor's mechanism of action, the specific amino acid residues critical for its binding, and the mutations that confer resistance. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in the field of HIV-1 entry inhibitors.

Introduction: Targeting the Gatekeeper of HIV-1 Entry

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells. The Env complex, a trimer of gp120 and gp41 heterodimers, orchestrates this process. The gp120 subunit is responsible for binding to CD4, a step that triggers conformational changes in Env, exposing the binding site for a coreceptor (CCR5 or CXCR4) and ultimately leading to the fusion of viral and cellular membranes mediated by gp41.

BMS-488043 is an orally bioavailable small-molecule attachment inhibitor that potently blocks this initial gp120-CD4 interaction.[1][2] By binding to gp120, BMS-488043 prevents the requisite conformational changes, thereby inhibiting viral entry and replication.[3] Understanding the precise location and nature of the BMS-488043 binding site is paramount for the rational design of next-generation attachment inhibitors with improved efficacy and resistance profiles.

The BMS-488043 Binding Pocket on gp120

BMS-488043 binds to a pocket on the gp120 subunit that is proximal to, but distinct from, the direct binding site of the CD4 receptor.[3] This non-competitive mode of action means that while it prevents CD4 binding, it does not directly compete for the same amino acid residues as CD4. The binding of BMS-488043 is thought to stabilize a conformation of gp120 that is incompatible with CD4 receptor engagement.

Computational docking and molecular dynamics studies, corroborated by mutagenesis data, have provided insights into the putative binding mode of BMS-488043.[3] The inhibitor is believed to accommodate within the CD4 binding pocket, with its piperazine (B1678402) group playing a key role in preventing the formation of the bridging sheet in gp120, a critical step for subsequent coreceptor binding.[3] This is achieved by sterically hindering the rotation of the Trp112 residue.[3] The aza-indole ring of BMS-488043 is proposed to interact with the β3-β5 and LB loops of gp120.[3]

Quantitative Analysis of BMS-488043 Activity and Resistance

The antiviral potency of BMS-488043 is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Mutations within the gp120 binding pocket can significantly reduce the susceptibility of HIV-1 to the inhibitor, leading to an increase in these values. The following tables summarize the key quantitative data related to BMS-488043.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (Wild-Type HIV-1 LAI) | ~3 nM | Viral replication assay | [4] |

| IC50 (gp120-sCD4 Binding) | 50-100 nM | ELISA | [4] |

Table 1: Antiviral Activity of BMS-488043 against Wild-Type HIV-1

| Mutation | Fold Change in EC50/IC50 | Description | Reference |

| V68A | >10 | Emergent resistance in clinical studies. | [5] |

| L116I | >10 | Emergent resistance in clinical studies. | [5] |

| S375I/N | >10 (up to 38-fold for S375N) | Common emergent resistance mutation near the CD4 binding pocket. | [5] |

| M426L | >10 | Emergent resistance in clinical studies. | [5] |

| W112A | Significant Resistance | Mutation shown to block the inhibitory effect of the piperazine group. | [3] |

Table 2: Key Resistance Mutations and their Impact on BMS-488043 Susceptibility

Experimental Protocols

The identification and characterization of the BMS-488043 binding site and resistance mutations have been facilitated by a range of experimental techniques. Detailed methodologies for these key experiments are provided below.

Site-Directed Mutagenesis of HIV-1 Envelope

This protocol outlines the generation of specific mutations in the gp120-encoding region of an Env-expressing plasmid, a crucial step for studying the impact of individual amino acid changes on drug susceptibility.

Materials:

-

Env-expressing plasmid (e.g., in pUC118)

-

Mutagenic oligonucleotide primers (forward and reverse, containing the desired mutation)

-

High-fidelity DNA polymerase (e.g., PfuTurbo)

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

-

PCR Amplification:

-

Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate reaction buffer.

-

Perform thermal cycling: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. Conclude with a final extension at 68°C for 7 minutes.

-

-

Parental DNA Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and confirm the desired mutation by Sanger sequencing.

HIV-1 Pseudovirus Production and Titration

This protocol describes the generation of single-round infectious pseudoviruses carrying the desired Env glycoprotein on their surface. These are essential for subsequent neutralization and entry inhibition assays.

Materials:

-

HEK293T cells

-

Env-expressing plasmid (wild-type or mutant)

-

HIV-1 backbone plasmid (Env-deficient, containing a luciferase reporter gene, e.g., pNL4-3.Luc.R-E-)

-

Transfection reagent (e.g., FuGENE 6)

-

Complete Dulbecco's Modified Eagle Medium (DMEM)

-

0.45-µm filters

-

TZM-bl cells (for titration)

-

Britelite Plus reagent

Procedure:

-

Cell Seeding: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.

-

Co-transfection: Co-transfect the HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Virus Harvest: Harvest the virus-containing culture supernatants 48-72 hours post-transfection.

-

Filtration and Storage: Clarify the supernatant by low-speed centrifugation and filter through a 0.45-µm filter. Aliquot and store the pseudovirus at -80°C.

-

Virus Titration (TCID50 Assay):

-

Seed TZM-bl cells in a 96-well plate.

-

Perform serial 5-fold dilutions of the pseudovirus stock and add to the cells in quadruplicate.

-

After 48-72 hours of incubation, measure luciferase activity using a luminometer and a luciferase assay reagent (e.g., Britelite Plus).

-

Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.

-

HIV-1 Entry Inhibition (Neutralization) Assay

This assay measures the ability of BMS-488043 to inhibit the entry of pseudoviruses into target cells, allowing for the determination of EC50 values.

Materials:

-

TZM-bl cells

-

HIV-1 pseudovirus stock (titrated)

-

BMS-488043 (serial dilutions)

-

Complete DMEM

-

DEAE-Dextran

-

96-well flat-bottom culture plates

-

Luciferase assay reagent

Procedure:

-

Prepare Drug Dilutions: Prepare serial 3-fold dilutions of BMS-488043 in complete DMEM.

-

Virus-Drug Incubation: In a 96-well plate, mix the diluted BMS-488043 with a standardized amount of pseudovirus (e.g., 200 TCID50). Incubate for 1 hour at 37°C.

-

Infection of Target Cells: Add TZM-bl cells (10,000 cells/well) containing DEAE-Dextran (final concentration of 15 µg/ml) to the virus-drug mixture.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Measurement: Measure luciferase activity as described in the titration protocol.

-

Data Analysis: Calculate the percent neutralization for each drug concentration relative to virus control wells (no drug). Determine the EC50 value by fitting the data to a dose-response curve.

gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay quantifies the ability of BMS-488043 to inhibit the direct interaction between recombinant gp120 and soluble CD4 (sCD4).

Materials:

-

96-well Maxisorp microtiter plates

-

Recombinant soluble CD4 (sCD4)

-

Recombinant gp120

-

BMS-488043 (serial dilutions)

-

Blocking buffer (e.g., PBS with 10% FBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-gp120 monoclonal antibody (e.g., 2G12)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Procedure:

-

Coating: Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Inhibition Reaction: In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of BMS-488043 for 1 hour at 37°C.

-

Binding: Transfer the gp120-BMS-488043 mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.

-

Detection:

-

Wash the plate to remove unbound gp120.

-

Add an anti-gp120 primary antibody and incubate for 1 hour.

-

Wash and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour.

-

-

Development and Reading: Wash the plate, add TMB substrate, and allow the color to develop. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition of gp120-sCD4 binding for each BMS-488043 concentration and determine the IC50 value.

Visualizing the Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, the mechanism of BMS-488043, and the experimental workflows.

Caption: HIV-1 entry and the inhibitory mechanism of BMS-488043.

Caption: Workflow for identifying BMS-488043 binding site residues.

Caption: Logical relationship of gp120 domains and BMS-488043 binding.

Conclusion

BMS-488043 represents a class of HIV-1 entry inhibitors with a distinct mechanism of action, targeting the initial attachment of the virus to the host cell. The identification of its binding pocket on gp120 and the characterization of resistance mutations have been instrumental in understanding its function and have provided a roadmap for the development of more robust inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of antiretroviral therapy. Continued investigation into the intricacies of the gp120-inhibitor interface will be crucial for overcoming the challenge of viral resistance and developing novel strategies to combat HIV-1.

References

- 1. An efficient system for site-directed mutagenesis to make various mutants of the env gene of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 4. immunoreagents.com [immunoreagents.com]

- 5. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of BMS-488043

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a novel, orally active small molecule that acts as an attachment inhibitor for the human immunodeficiency virus type 1 (HIV-1). It targets the viral envelope glycoprotein (B1211001) gp120, preventing its initial interaction with the CD4 receptor on host lymphocytes, a critical step in the viral entry process. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and oral bioavailability of BMS-488043, compiled from available scientific literature.

Mechanism of Action

BMS-488043 is a first-in-class HIV-1 attachment inhibitor. Its mechanism of action involves binding to the gp120 protein on the surface of the HIV-1 virus. This binding event induces conformational changes in gp120, which in turn prevent the virus from attaching to the CD4 receptor on T-cells and other target immune cells. By blocking this initial step of the viral lifecycle, BMS-488043 effectively inhibits viral entry into host cells.

The HIV-1 Attachment Inhibitor BMS-488043: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMS-488043, a small molecule inhibitor of HIV-1 attachment. This document details its synonyms and alternative names, mechanism of action, quantitative data on its antiviral activity and pharmacokinetics, and detailed experimental protocols for its characterization. Visualizations of its mechanism and experimental workflows are provided to facilitate a deeper understanding of this compound for research and drug development purposes.

Synonyms and Alternative Names

BMS-488043 is known by several identifiers, crucial for comprehensive literature and database searches. These are summarized in the table below.

| Category | Identifier |

| Alternative Names | BMS 043, BMS-043 |

| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione |

| CAS Number | 452296-83-2 |

| Deprecated CAS | 857500-24-4 |

| ChEMBL ID | CHEMBL238103 |

| DrugBank ID | DB05532 |

| PubChem CID | 507806 |

| UNII | MKS21EJ435 |

Mechanism of Action

BMS-488043 is an orally bioavailable small molecule that functions as an HIV-1 attachment inhibitor. Its primary target is the viral envelope glycoprotein (B1211001) gp120. By binding to a pocket within gp120, BMS-488043 induces conformational changes that prevent the initial interaction between the virus and the CD4 receptor on host T-cells. This action is non-competitive with CD4 binding, meaning it does not directly compete for the same binding site but rather allosterically prevents the binding event from occurring. This inhibition of attachment is the first step in preventing viral entry into the host cell. Consequently, by blocking the gp120-CD4 interaction, BMS-488043 also prevents the subsequent downstream signaling events that can be triggered by this binding, such as the activation of the MEK/ERK pathway.

Quantitative Data

The following tables summarize key quantitative data for BMS-488043, including its antiviral potency against various HIV-1 subtypes and its pharmacokinetic properties observed in a clinical trial.

Antiviral Activity

| HIV-1 Subtype/Strain | Assay Cell Line | EC50 (nM) | Reference |

| Subtype B (Median) | Not Specified | 36.5 | [1] |

| Subtype C (Median) | Not Specified | 61.5 | [1] |

| JR-FL | HeLa (CD4+, CCR5+) | 0.75 | [2] |

| Multiple Subtype B Isolates | PBMCs | Wide range, some <10 | [3][4] |

Pharmacokinetics in HIV-1-Infected Subjects (8-day monotherapy)

| Dose | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Mean t1/2 (h) | Reference |

| 800 mg (every 12h) | 2890 | 21500 | 11.2 | [1][5] |

| 1800 mg (every 12h) | 5450 | 41700 | 11.6 | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize BMS-488043 are provided below. These protocols are synthesized from established methods in the field.

gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of BMS-488043 to inhibit the binding of HIV-1 gp120 to the CD4 receptor.

Materials:

-

96-well Maxisorp microtiter plates

-

Recombinant soluble CD4 (sCD4)

-

Recombinant HIV-1 gp120

-

BMS-488043

-

Blocking buffer (e.g., PBS with 10% FBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-gp120 monoclonal antibody (e.g., 2G12)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat 96-well plates with sCD4 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plates and block with blocking buffer for at least 1 hour at room temperature.

-

Inhibition:

-

Prepare serial dilutions of BMS-488043.

-

In a separate plate, pre-incubate a constant concentration of gp120 with the BMS-488043 dilutions for 1 hour at 37°C.

-

-

Binding: Transfer the gp120/BMS-488043 mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.

-

Detection:

-

Wash the plates thoroughly.

-

Add an anti-gp120 primary antibody and incubate for 1 hour at 37°C.

-

Wash the plates and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.

-

-

Development: Wash the plates and add TMB substrate. Stop the reaction with a stop solution.

-

Analysis: Read the absorbance at 450 nm. The reduction in signal in the presence of BMS-488043 indicates inhibition of binding.

Phenotypic HIV-1 Entry Assay (Luciferase Reporter)

This cell-based assay measures the ability of BMS-488043 to inhibit HIV-1 entry into host cells using a pseudovirus system and a luciferase reporter.

Materials:

-

HEK293T cells (for pseudovirus production)

-

TZM-bl cells (or other suitable reporter cell line expressing CD4, CCR5/CXCR4, and a Tat-inducible luciferase gene)

-

HIV-1 envelope (Env)-expressing plasmid

-

HIV-1 backbone plasmid (env-deficient, containing the luciferase reporter gene)

-

Transfection reagent

-

BMS-488043

-

Luciferase assay reagent (e.g., Britelite Plus)

-

Luminometer

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection and filter.

-

-

Infection and Inhibition:

-

Seed TZM-bl cells in a 96-well plate.

-

Prepare serial dilutions of BMS-488043 and add to the cells.

-

Add the pseudovirus to the wells and incubate for 48 hours.

-

-

Luciferase Measurement:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Analysis: The reduction in luciferase activity in the presence of BMS-488043 corresponds to the inhibition of viral entry.

Resistance

Resistance to BMS-488043 has been observed both in vitro and in clinical studies.[6][7] The primary mechanism of resistance involves mutations in the viral envelope glycoprotein, gp120. Key mutations associated with reduced susceptibility to BMS-488043 have been identified at several loci, including V68A, L116I, S375I/N, and M426L.[6][7] The S375 locus, located near the CD4 binding pocket, is a common site for resistance mutations.[6][7] These mutations likely alter the conformation of the gp120 protein, thereby reducing the binding affinity of BMS-488043. It is important to note that these resistance mutations do not confer cross-resistance to other classes of antiretroviral drugs.[7]

References

- 1. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Binding of Human Immunodeficiency Virus Type 1 to CD4 and CXCR4 Receptors Differentially Regulates Expression of Inflammatory Genes and Activates the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The orientation of HIV-1 gp120 binding to the CD4 receptor differentially modulates CD4+ T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development and Safety Assessment of the HIV-1 Attachment Inhibitor BMS-488043

A Technical Guide for Drug Development Professionals

Introduction

BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It represents a class of antiretroviral drugs known as attachment inhibitors, which function by binding to the viral envelope glycoprotein (B1211001) gp120 and preventing its initial interaction with the CD4 receptor on host T-cells. This crucial first step of viral entry is thereby blocked, inhibiting subsequent conformational changes required for co-receptor binding and membrane fusion. This document provides a comprehensive overview of the preclinical studies and safety profile of BMS-488043, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

BMS-488043 exerts its antiviral activity by non-competitively binding to a pocket within the HIV-1 gp120 glycoprotein.[1] This binding event induces and stabilizes a conformation of gp120 that is incompatible with CD4 receptor engagement, effectively preventing the attachment of the virus to the host cell.[1] Docking and molecular dynamics studies have suggested that the piperazine (B1678402) group of BMS-488043 plays a key role by sterically hindering the rotation of tryptophan 112 (Trp112) on the α1 helix of gp120, which is essential for the formation of the bridging sheet required for CD4 binding.[1] The aza-indole ring of the molecule is thought to interfere with the exposure of the gp41 fusion protein.[1]

dot

Caption: Mechanism of HIV-1 entry inhibition by BMS-488043.

Preclinical In Vitro Antiviral Activity

BMS-488043 has demonstrated potent antiviral activity against a range of HIV-1 laboratory strains and clinical isolates. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication in vitro, have been determined in various cell-based assays.

| HIV-1 Strain/Isolate | Cell Type | EC50 (nM) | Reference |

| Subtype B (median) | Not Specified | 36.5 | [2] |

| Subtype C (median) | Not Specified | 61.5 | [2] |

| JRFL (gp120) | ELISA | 50-100 (IC50) | [2] |

| LAI | Not Specified | ~3 | [2] |

Preclinical Pharmacokinetics

While detailed preclinical pharmacokinetic data for BMS-488043 is limited in the public domain, studies on the prototype attachment inhibitor, BMS-378806, provide valuable insights into the general pharmacokinetic properties of this class of compounds. It is important to note that BMS-488043 was developed as a successor to BMS-378806 with improved pharmacokinetic properties.

Pharmacokinetic Parameters of the Prototype Attachment Inhibitor BMS-378806 in Animal Models

| Species | Route | Oral Bioavailability (%) | t1/2 (h) | Reference |

| Rat | Oral | 19-24 | 2.1 | [3] |

| Dog | Oral | 77 | Not Specified | [3] |

| Monkey | Oral | 19-24 | 6.5 | [3] |

Preclinical studies indicated that BMS-378806 had favorable traits such as low protein binding and good oral bioavailability in some animal models.[2] However, it also exhibited a short half-life, which prompted the development of BMS-488043 with an improved in vitro antiviral activity and a longer half-life in preclinical studies.[2] A prodrug of BMS-488043, designated BMS-663749, was also developed to improve its dissolution and oral absorption.[3]

Preclinical Safety Profile

Experimental Protocols

HIV-1 gp120-CD4 Binding Inhibition Assay (ELISA-based)

This assay is crucial for evaluating the primary mechanism of action of attachment inhibitors like BMS-488043.

dot

Caption: Experimental workflow for a gp120-CD4 binding inhibition assay.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with a recombinant soluble form of the CD4 receptor (sCD4) and incubated overnight.

-

Washing and Blocking: The plates are washed to remove unbound sCD4, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific binding.

-

Compound Incubation: BMS-488043 at various concentrations is pre-incubated with a constant concentration of recombinant HIV-1 gp120.

-

Binding Reaction: The gp120-BMS-488043 mixture is added to the sCD4-coated wells and incubated to allow for binding.

-

Detection: After washing away unbound gp120, a primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation and Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of BMS-488043.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

BMS-488043 is a potent HIV-1 attachment inhibitor with a well-defined mechanism of action that involves the disruption of the gp120-CD4 interaction. Preclinical in vitro studies have demonstrated its significant antiviral activity against a variety of HIV-1 strains. While detailed quantitative preclinical pharmacokinetic and toxicology data are not extensively published, the available information suggests a favorable safety profile and improved pharmacokinetic characteristics over its predecessor. The development of this class of inhibitors highlights the gp120-CD4 interface as a viable target for antiretroviral therapy. Further research and development of attachment inhibitors continue to be a promising strategy in the ongoing effort to combat HIV-1.

References

- 1. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Efficacy of BMS-488043 Against Diverse HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is an orally bioavailable small-molecule inhibitor that represents a novel class of antiretroviral drugs targeting HIV-1 entry.[1][2][3][4][5] Specifically, it functions as an attachment inhibitor by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial interaction between the virus and the host cell's CD4 receptor.[3][4][6] This mechanism of action offers a unique therapeutic strategy against HIV-1, distinct from other established antiretroviral classes. This technical guide provides an in-depth overview of BMS-488043's activity across various HIV-1 subtypes, details the experimental protocols used to evaluate its efficacy, and illustrates the key molecular interactions and experimental workflows. Although BMS-488043 is no longer in clinical development, the insights gained from its study remain valuable for the ongoing development of HIV-1 entry inhibitors.[4]

Data Presentation: In Vitro Antiviral Activity of BMS-488043

The antiviral efficacy of BMS-488043 has been evaluated against a range of HIV-1 subtypes, with the most comprehensive data available for subtypes B and C. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication in vitro, are summarized below.

| HIV-1 Subtype | Median EC50 (nmol/liter) | Range of Activity/Observations |

| Subtype B | 36.5[1] | Potent activity against laboratory strains and a majority of clinical isolates.[1] EC50 values in a clinical study ranged from 5.83 to 6,868 ng/ml in the 1,800-mg dose group and 27.71 to over 1,000,000 ng/ml in the 800-mg dose group, highlighting significant individual variability.[1] |

| Subtype C | 61.5[1] | Potent activity against a majority of clinical isolates.[1] |

| Subtypes A, D, F, G | Not specified | Exhibited a wide range of activity against a limited number of clinical isolates.[1][7] |

| Subtype AE | Not active | No activity was observed against three subtype AE isolates.[1][7] |

Resistance Profile

Resistance to BMS-488043 has been associated with specific mutations in the HIV-1 gp120 envelope protein. In an 8-day monotherapy trial, four subjects developed resistance, with a 33- to 344-fold decrease in susceptibility.[1] The key amino acid substitutions linked to reduced susceptibility to BMS-488043 include:

Notably, the substitution at position 375, located near the CD4 binding pocket, was the most common mutation observed.[6] These mutations do not confer cross-resistance to other classes of antiretroviral drugs.[6]

Experimental Protocols

Generation of HIV-1 Env-Pseudotyped Viruses

This protocol describes the production of single-round infectious pseudoviruses, which are essential for in vitro neutralization and drug susceptibility assays.

Materials:

-

HEK 293T/17 cells

-

Env-expressing plasmid for the desired HIV-1 subtype

-

An env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

0.45-micron filters

Procedure:

-

Cell Seeding: Seed HEK 293T/17 cells in a T-75 flask to achieve 50-80% confluency on the day of transfection.[8]

-

Plasmid Co-transfection: Co-transfect the cells with the Env-expressing plasmid and the env-defective HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8]

-

Incubation: Incubate the transfected cells for 3 to 8 hours at 37°C.[8]

-

Media Change: After incubation, carefully remove the transfection medium and replace it with fresh growth medium.

-

Virus Harvest: Harvest the virus-containing culture supernatants 24-72 hours post-transfection.[8]

-

Processing and Storage: Clarify the supernatant by filtration through a 0.45-micron filter. Aliquot the pseudovirus stocks and store them at -80°C.[8]

Phenotypic Susceptibility Assay (Single-Round Infectivity Assay)

This assay quantifies the in vitro efficacy of BMS-488043 by measuring the inhibition of viral entry of Env-pseudotyped viruses into target cells.

Materials:

-

Env-pseudotyped virus stock of a specific HIV-1 subtype

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

-

BMS-488043 (or other compounds to be tested)

-

96-well culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Drug Dilution: Prepare serial dilutions of BMS-488043 in growth medium.

-

Virus-Drug Incubation: Pre-incubate the pseudovirus with the different concentrations of BMS-488043 for 1 hour at 37°C.

-

Infection: Add the virus-drug mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[8][9]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.[8][9]

-

Data Analysis: Calculate the percent inhibition of viral entry for each drug concentration relative to the virus control (no drug). The EC50 value is determined by plotting the percent inhibition against the drug concentration.

Site-Directed Mutagenesis for Resistance Analysis

This method is used to introduce specific mutations into the env gene to study their impact on BMS-488043 susceptibility.

Materials:

-

Plasmid containing the wild-type HIV-1 env gene

-

Mutagenic oligonucleotide primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuTurbo)

-

Dpn I restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design two complementary oligonucleotide primers containing the desired mutation.[10]

-

PCR Amplification: Perform PCR using the wild-type env plasmid as a template and the mutagenic primers. This will generate a mutated plasmid containing staggered nicks.[10]

-

Dpn I Digestion: Digest the PCR product with Dpn I to remove the methylated, non-mutated parental DNA template.[10][11]

-

Transformation: Transform the nicked, mutated plasmid into competent E. coli cells.[10][11]

-

Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Mandatory Visualizations

HIV-1 Entry and the Mechanism of Action of BMS-488043

Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043 on gp120.

Experimental Workflow for Phenotypic Susceptibility Assay

Caption: Workflow for determining the in vitro susceptibility of HIV-1 to BMS-488043.

Logical Relationship of BMS-488043 Activity Across HIV-1 Subtypes

Caption: Summary of BMS-488043's antiviral activity against different HIV-1 subtypes.

References

- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 11. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for BMS-488043 in HIV-1 Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a small-molecule inhibitor that represents a class of investigational antiretroviral drugs known as HIV-1 attachment inhibitors. These agents are designed to block the initial stage of the HIV-1 lifecycle: the attachment of the virus to the host CD4+ T cell. By targeting the viral envelope glycoprotein (B1211001) gp120, BMS-488043 prevents the conformational changes necessary for the virus to bind to the CD4 receptor, thereby inhibiting viral entry and replication.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of BMS-488043 in HIV-1 entry assays, along with a summary of its antiviral activity and resistance profile.

Mechanism of Action

BMS-488043 is an orally bioavailable compound that non-competitively binds to a pocket within the HIV-1 gp120 envelope glycoprotein.[2] This binding event stabilizes the gp120 in a conformation that is incompatible with CD4 receptor engagement, effectively blocking the first step of viral entry.[4] This mechanism of action is distinct from other classes of antiretroviral drugs, such as reverse transcriptase inhibitors and protease inhibitors, making it a potentially valuable agent against multi-drug resistant HIV-1 strains.[5]

Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043

Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043 on gp120.

Data Presentation

Antiviral Activity of BMS-488043

BMS-488043 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below.

| HIV-1 Subtype | Median EC50 (nM) | Range of EC50 (ng/mL) | Reference |

| Subtype B (Lab Strains) | 36.5 | N/A | [1] |

| Subtype B (Clinical Isolates) | N/A | 5.83 - >1,000,000 | [1] |

| Subtype C (Clinical Isolates) | 61.5 | N/A | [1] |

| Subtypes A, D, F, G | Varied Activity | N/A | [1] |

| Subtype AE | No Activity (against 3 isolates) | N/A | [1] |

N/A: Not available from the provided search results.

Resistance Profile of BMS-488043

Resistance to BMS-488043 is associated with specific mutations in the gp120 protein. These mutations can lead to a significant decrease in the susceptibility of the virus to the inhibitor, as indicated by an increase in the EC50 value (often expressed as a fold-change compared to the wild-type virus).

| Mutation | Location | Fold-Change in EC50 | Reference |

| V68A | gp120 | >10 | [2] |

| L116I | gp120 | >10 | [2] |

| S375I/N | gp120 (near CD4 binding pocket) | >10 (S375N showed a 38-fold decrease in sensitivity) | [2] |

| M426L | gp120 | >10 | [2] |

Experimental Protocols

Single-Cycle Infectivity Assay using TZM-bl Reporter Cells

This assay is a common method to determine the antiviral activity of compounds like BMS-488043 by measuring the inhibition of viral entry into genetically engineered TZM-bl cells. These cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Experimental Workflow:

Caption: Workflow for the TZM-bl single-cycle infectivity assay.

Detailed Protocol:

-

Cell Preparation:

-

Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

On the day before the assay, seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

-

-

Compound Preparation:

-

Prepare a stock solution of BMS-488043 in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the BMS-488043 stock solution in growth medium to achieve the desired final concentrations for the assay.

-

-

Infection:

-

In a separate 96-well plate, pre-incubate a known amount of HIV-1 virus stock (e.g., a TCID50 of 200) with the serially diluted BMS-488043 for 1 hour at 37°C.

-

Include control wells with virus only (no compound) and cells only (no virus).

-

After the pre-incubation, add 100 µL of the virus-compound mixture to the corresponding wells containing the TZM-bl cells.

-

To enhance infectivity, DEAE-dextran can be added to the medium at a final concentration of 10-20 µg/mL.[6]

-

-

Incubation and Readout:

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the culture medium and lyse the cells using a commercial luciferase lysis buffer.

-

Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the virus control wells.

-

The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Phenotypic Susceptibility Assay

This assay determines the susceptibility of patient-derived or laboratory-adapted HIV-1 strains to BMS-488043. It involves generating recombinant viruses containing the envelope (env) gene from the virus of interest and assessing their infectivity in the presence of the inhibitor.

Logical Relationship for Phenotypic Susceptibility:

Caption: Logical workflow for determining phenotypic susceptibility to BMS-488043.

Detailed Protocol:

-

Viral RNA Extraction and Amplification:

-

Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to synthesize cDNA from the viral RNA, followed by a nested PCR to amplify the full-length env gene.

-

-

Cloning and Pseudovirus Production:

-

Clone the amplified env gene into a suitable expression vector.

-

Co-transfect 293T cells with the env-expressing plasmid and an env-deleted HIV-1 backbone vector that contains a reporter gene (e.g., luciferase).

-

Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

-

Infectivity Assay and Data Analysis:

-

Titer the pseudovirus stock to determine the appropriate dilution for the infectivity assay.

-

Perform the single-cycle infectivity assay as described in Protocol 1, using the generated pseudoviruses and serial dilutions of BMS-488043.

-

Calculate the EC50 value for the test virus and a reference wild-type virus.

-

The fold-change in susceptibility is calculated by dividing the EC50 of the test virus by the EC50 of the wild-type virus. A fold-change significantly greater than 1 indicates reduced susceptibility. A >10-fold decrease in susceptibility is often considered indicative of resistance.[7]

-

Conclusion

BMS-488043 is a potent inhibitor of HIV-1 entry with a novel mechanism of action. The protocols outlined in this document provide a framework for researchers to evaluate its antiviral activity and resistance profile. The TZM-bl based single-cycle infectivity assay is a robust and high-throughput method for determining the EC50 of BMS-488043 against various HIV-1 strains. The phenotypic susceptibility assay allows for the assessment of resistance in patient-derived viruses, which is crucial for understanding the clinical potential of this compound. Careful adherence to these protocols will ensure the generation of reliable and reproducible data in the study of BMS-488043 and other HIV-1 attachment inhibitors.

References

- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

Application Notes and Protocols for BMS-488043 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120.[1][2][3] It functions as an attachment inhibitor, preventing the initial interaction between the virus and the CD4 receptor on host T-cells, a critical step in the viral lifecycle.[1][2][3] This document provides detailed protocols for the use of BMS-488043 in cell culture-based assays to evaluate its antiviral activity and mechanism of action.

Mechanism of Action